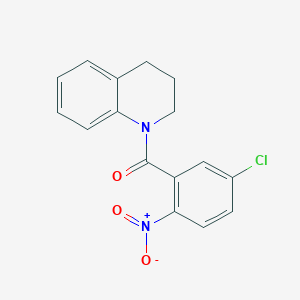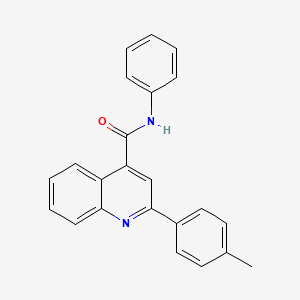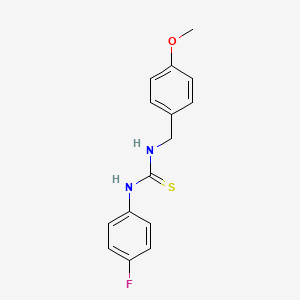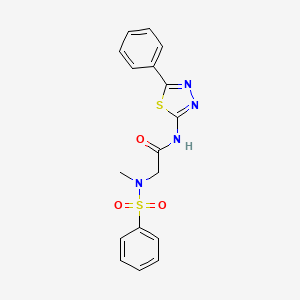
2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide, also known as DMF-4T, is a small molecule that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of cancer research, drug discovery, and materials science.
科学的研究の応用
2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in drug discovery. It has been shown to enhance the activity of certain drugs, making them more effective in treating diseases. Furthermore, this compound has been studied for its potential applications in materials science. It has been used as a building block for the synthesis of various organic materials, including organic semiconductors and polymers.
作用機序
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway in cancer cells. In addition, this compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to enhance the activity of certain drugs, making them more effective in treating diseases.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for cancer research and drug discovery. Another advantage of this compound is its versatility in materials science. It can be used as a building block for the synthesis of various organic materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in combination therapy with other drugs. Additionally, this compound's potential applications in materials science could be further explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide involves the reaction of 2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide with 2-furaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain this compound in high purity. This method has been optimized to produce this compound in large quantities with high efficiency.
特性
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-6-5-10(8-13(12)21-2)14(19)17-18-15(23)16-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWGLBWECFEZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)


![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
